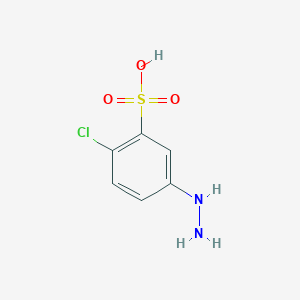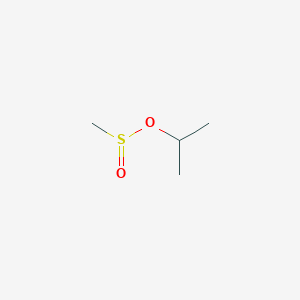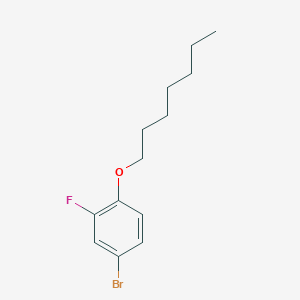![molecular formula C9H6Cl3NO3 B14639114 Benzoic acid, 4-[(trichloroacetyl)amino]- CAS No. 56177-40-3](/img/structure/B14639114.png)
Benzoic acid, 4-[(trichloroacetyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(trichloroacetyl)amino]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a trichloroacetyl group attached to the amino group at the para position of the benzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(trichloroacetyl)amino]- typically involves the reaction of 4-aminobenzoic acid with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-aminobenzoic acid+trichloroacetyl chloride→benzoic acid, 4-[(trichloroacetyl)amino]-+HCl
Industrial Production Methods
Industrial production of benzoic acid, 4-[(trichloroacetyl)amino]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[(trichloroacetyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less chlorinated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce partially dechlorinated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[(trichloroacetyl)amino]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[(trichloroacetyl)amino]- involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to modify proteins and nucleic acids is of particular interest.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: The parent compound, which lacks the trichloroacetyl group.
4-aminobenzoic acid: Similar structure but without the trichloroacetyl modification.
Trichloroacetic acid: Contains the trichloroacetyl group but lacks the benzoic acid moiety.
Uniqueness
Benzoic acid, 4-[(trichloroacetyl)amino]- is unique due to the presence of both the benzoic acid and trichloroacetyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
56177-40-3 |
|---|---|
Fórmula molecular |
C9H6Cl3NO3 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
4-[(2,2,2-trichloroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H6Cl3NO3/c10-9(11,12)8(16)13-6-3-1-5(2-4-6)7(14)15/h1-4H,(H,13,16)(H,14,15) |
Clave InChI |
ZNHLAFVHZHAMJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)

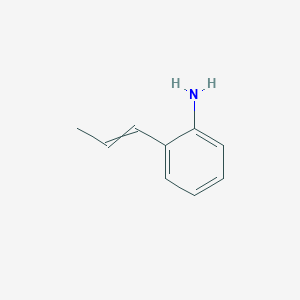
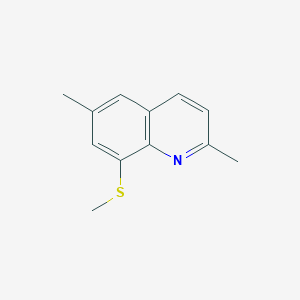
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)


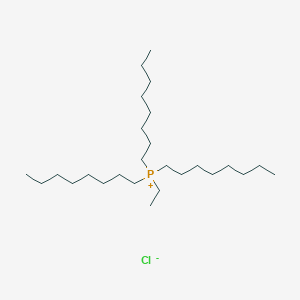
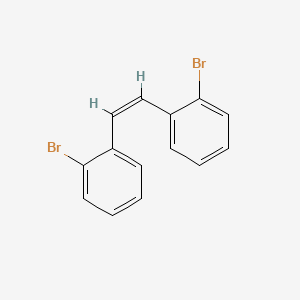
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)
